2'-Bromo-4'-cyanoacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-4’-cyanoacetanilide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of acetanilide, where the acetanilide core is substituted with a bromine atom at the 2’ position and a cyano group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Bromo-4’-cyanoacetanilide typically involves the cyanoacetylation of substituted anilines. One common method includes the reaction of 4-bromoaniline with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
-
Direct Cyanoacetylation
Reagents: 4-bromoaniline, cyanoacetic acid or its esters, base (e.g., sodium ethoxide, potassium carbonate)
Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (50-70°C) for several hours.
-
Fusion Method
Reagents: 4-bromoaniline, ethyl cyanoacetate
Conditions: The reaction is performed without a solvent at high temperatures (70-100°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-cyanoacetanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-cyanoacetanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2’ position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Conditions: Solvent (e.g., ethanol, methanol), base (e.g., sodium hydroxide), temperature (50-80°C)
-
Condensation Reactions
Reagents: Carbonyl compounds (e.g., aldehydes, ketones)
Conditions: Acid or base catalysis, solvent (e.g., ethanol, methanol), temperature (50-100°C)
-
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas with a catalyst
Conditions: Solvent (e.g., tetrahydrofuran), temperature (0-25°C)
Major Products Formed
Nucleophilic Substitution: Substituted acetanilides
Condensation Reactions: Heterocyclic compounds
Reduction: Amino derivatives
Scientific Research Applications
2’-Bromo-4’-cyanoacetanilide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to form bioactive molecules.
Materials Science: It is employed in the synthesis of organic dyes and pigments, which are used in dye-sensitized solar cells and other electronic applications.
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-cyanoacetanilide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 2’ position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The cyano group at the 4’ position can participate in various condensation reactions, leading to the formation of complex heterocyclic structures. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the aromatic ring towards nucleophilic attack.
Comparison with Similar Compounds
2’-Bromo-4’-cyanoacetanilide can be compared with other cyanoacetanilide derivatives such as:
2’-Chloro-4’-cyanoacetanilide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and physical properties.
2’-Fluoro-4’-cyanoacetanilide: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
2’-Iodo-4’-cyanoacetanilide: The presence of an iodine atom makes it more reactive towards nucleophilic substitution due to the larger atomic size and weaker carbon-halogen bond.
The uniqueness of 2’-Bromo-4’-cyanoacetanilide lies in its specific reactivity profile, which is influenced by the bromine atom and the cyano group. This makes it a valuable intermediate in the synthesis of various bioactive and functional materials.
Biological Activity
2'-Bromo-4'-cyanoacetanilide (CAS No. 656834-86-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H7BrN2O
- Molecular Weight : 229.07 g/mol
- SMILES Notation :
BrC1=CC(=C(C=C1)C(=O)N(C)C#N)N
This compound features a bromine atom, a cyano group, and an acetanilide moiety, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways:
- Caspase-3 Activation : Increased levels were observed in treated cells.
- Bcl-2/Bax Ratio : A decrease in Bcl-2 and an increase in Bax were noted, indicating pro-apoptotic effects.
These results highlight the compound's potential as a lead for anticancer drug development .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
- Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins, it promotes apoptosis in cancer cells.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function as a protein synthesis inhibitor.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
-
In Vitro Study on Cancer Cells :
- Objective : To evaluate cytotoxicity against MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant cytotoxicity was observed, with morphological changes indicative of apoptosis.
- Antimicrobial Efficacy Assessment :
Future Directions
The promising biological activities exhibited by this compound warrant further investigation into its pharmacokinetics and in vivo efficacy. Future research should focus on:
- Structure-activity relationship (SAR) studies to optimize potency.
- Development of formulations for enhanced bioavailability.
- Comprehensive toxicity assessments to evaluate safety profiles.
Properties
IUPAC Name |
N-(2-bromo-4-cyanophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAXAYVYYHHRBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.